molecular formula C7H3ClN2O3 B2994166 5-Chloro-6-nitro-1,3-benzoxazole CAS No. 116549-11-2

5-Chloro-6-nitro-1,3-benzoxazole

Cat. No. B2994166
CAS RN: 116549-11-2
M. Wt: 198.56
InChI Key: KYZBUAFFLVOXMM-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 116549-11-2 . It has a molecular weight of 198.57 and its IUPAC name is this compound .


Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H3ClN2O3 . The InChI code for this compound is 1S/C7H3ClN2O3/c8-4-1-5-7 (13-3-9-5)2-6 (4)10 (11)12/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 95 - 96 degrees Celsius .

Scientific Research Applications

Anthelmintic Activity and Molecular Docking Studies

5-Nitro-1,3-benzoxazole derivatives have been synthesized and characterized for their potential as anthelmintic agents. These compounds have been screened for their in vitro anthelmintic activities and subjected to molecular docking studies. Specifically, compounds with a 5-nitro benzoxazole base have been shown to exhibit significant anthelmintic properties, with certain molecules emerging as potent anthelmintic agents, indicating their potential as inhibitors of β-tubulin, a target protein crucial to parasites (R. V. Satyendra et al., 2015).

Antimicrobial Applications

Benzoxazole derivatives have been studied for their antimicrobial activities against a range of microorganisms, including resistant strains. Some compounds, particularly those with a 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazole structure, have shown significant antimicrobial and antimycobacterial activity. This highlights the potential of these benzoxazole derivatives to serve as scaffolds in the design of new potent drugs (T. Ertan-Bolelli et al., 2016).

Vibrational Spectroscopic Studies

5-Nitro-2-(p-fluorophenyl)benzoxazole has been synthesized and subjected to vibrational spectroscopic studies. The analysis of its vibrational frequencies and assignments has been examined theoretically, providing a detailed understanding of the molecule's vibrational properties and its potential applications in various fields (Y. Mary et al., 2008).

Structural Analysis and Coordination Compounds

A novel compound featuring 5-chloro-1,3-benzoxazol-2-ylamine has been synthesized and analyzed. This compound has been studied for its various conformers and tautomers, and its coordination compounds with cobalt and nickel have been synthesized and discussed. The study provides insight into the structural intricacies and potential applications of such compounds (Fabiola Téllez et al., 2013).

Electrochemistry and Electrogenerated Chemiluminescence

Benzoxazole derivatives have been explored for their electrochemistry and electrogenerated chemiluminescence (ECL) properties. This study revealed how the electrochemical and ECL behavior of benzoxazole derivatives can be influenced by the nature of substituents, opening avenues for their application in photonics and electronics (Ying Zhao et al., 2015).

Safety and Hazards

The safety information for 5-Chloro-6-nitro-1,3-benzoxazole includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

Mechanism of Action

Target of Action

5-Chloro-6-nitro-1,3-benzoxazole, like other benzoxazole derivatives, is known to interact with a variety of biological targets. The structural makeup of the benzoxazole scaffold allows efficient interaction with these targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The compound’s interaction with these targets can lead to changes in the associated biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight (19857 g/mol) and melting point (88-89°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, some benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal strains . Others have demonstrated anticancer activity in comparison to standard drugs .

properties

IUPAC Name

5-chloro-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZBUAFFLVOXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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